REACTION_CXSMILES
|
C(NC1C=CC(S(N)(=O)=O)=CC=1)(=O)C.C(Cl)(=O)CCCCC.Cl.C([NH:27][C:28]1[CH:44]=[CH:43][C:31]([S:32]([NH:35][C:36](=[O:42])[CH2:37][CH2:38][CH2:39][CH2:40][CH3:41])(=[O:34])=[O:33])=[CH:30][CH:29]=1)(=O)C>O.N1C=CC=CC=1>[C:36]([NH:35][S:32](=[O:33])([C:31]1[CH:30]=[CH:29][C:28]([NH2:27])=[CH:44][CH:43]=1)=[O:34])(=[O:42])[CH2:37][CH2:38][CH2:39][CH2:40][CH3:41]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(S(=O)(=O)N)C=C1
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(S(=O)(=O)NC(CCCCC)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by diluting with 600 mL D.I
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with D.I
|
Type
|
CUSTOM
|
Details
|
water (700 mL) to afford an off-white solid
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)NS(=O)(C1=CC=C(C=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |